Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a compound notable for its heterocyclic structure, which includes an oxazole ring. This compound is classified under the category of organic compounds known as oxazoles, specifically falling into the subclass of 1,2-oxazoles. The compound's molecular formula is , and it has been identified with the CAS number 823219-85-8 .
This compound is synthesized from various precursors, often involving reactions that introduce the sulfanyl group and the ethyl ester functionality. It belongs to the broader class of organosulfur compounds due to the presence of a sulfur atom in its structure. The oxazole ring contributes to its classification as an azole, a type of heterocyclic compound containing nitrogen and oxygen.
The synthesis of Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can be achieved through several methods, typically involving:
Specific technical details about conditions such as temperature, pressure, solvents used, and catalysts involved are often proprietary or found in specialized chemical literature or patents .
The molecular structure of Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate features:
The molecular weight is approximately 273.34 g/mol. The structural representation can be described using various notations including InChI and SMILES formats:
InChI=1S/C14H15NO3S/c1-10(2)15-12(18)14(19-11(3)16)13-17-4-5-20-13/h4-5,10H,6-9H2,1-3H3
CCOC(=O)C1=NOC=C1C(CS(C)C)=C(C)C
Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can participate in various chemical reactions including:
The conditions for these reactions vary widely depending on the desired outcome and the specific reagents used.
The mechanism of action for Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate may involve interactions at a molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit biological activities such as anti-inflammatory or antimicrobial properties due to their ability to interact with specific biological pathways .
Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is expected to have:
Relevant chemical properties include:
Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate has potential applications in:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8